molecular formula C17H23F3N2O3S2 B2754094 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034572-89-7

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2754094
CAS RN: 2034572-89-7
M. Wt: 424.5
InChI Key: PJURXXKJXGNCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H23F3N2O3S2 and its molecular weight is 424.5. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Enzyme Inhibition Properties

  • Antioxidant Activity and Cholinesterase Inhibition : Sulphonamides incorporating triazine structural motifs, akin to the core structure of the compound , have been investigated for their antioxidant properties and inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are associated with neurodegenerative diseases like Alzheimer's and Parkinson's. Compounds in this category have shown moderate antioxidant activity and significant inhibition of AChE and BChE, suggesting potential for therapeutic applications in neurodegeneration (Lolak et al., 2020).

Structural and Theoretical Studies

  • Crystal Structure and Theoretical Calculations : The structural and theoretical analysis of similar compounds reveals insights into their molecular geometry, stability, and potential interactions with biological molecules. For instance, studies involving X-ray crystallography and density functional theory (DFT) calculations have provided detailed characterizations of the molecular structure and electronic properties, offering a foundation for understanding their reactivity and biological activity (Karthik et al., 2021).

Corrosion Inhibition

  • Corrosion Inhibition : Piperidine derivatives, including those with benzenesulfonamide moieties, have been studied for their potential as corrosion inhibitors. Quantum chemical calculations and molecular dynamics simulations have been used to evaluate the adsorption and inhibition efficiency of these compounds on metal surfaces, indicating their potential in protecting metals against corrosion, which has implications for industrial applications (Kaya et al., 2016).

Potential Therapeutic Applications

  • Antimicrobial Activity : The structural motif of piperidine combined with sulfonamide has been explored for antimicrobial properties. Some derivatives have been synthesized and tested against various bacterial and fungal pathogens, demonstrating significant antimicrobial activities. This suggests potential applications in developing new antimicrobial agents for agriculture or medicine (Vinaya et al., 2009).

properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O3S2/c18-17(19,20)25-15-1-3-16(4-2-15)27(23,24)21-11-13-5-8-22(9-6-13)14-7-10-26-12-14/h1-4,13-14,21H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJURXXKJXGNCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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